![molecular formula C13H17BN2O2 B12339428 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1573171-42-2](/img/structure/B12339428.png)
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a chemical compound known for its unique structure and reactivity. It is a boronic ester derivative of pyrrolo[2,3-c]pyridine, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its stability and versatility in forming carbon-carbon bonds, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the reaction of pyrrolo[2,3-c]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Pyrrolo[2,3-c]pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Kinases
The compound has been investigated as a potential inhibitor of various kinases due to its structural similarity to known kinase inhibitors. For instance, studies have shown that pyrrolo[2,3-c]pyridine derivatives can effectively inhibit MPS1 kinase, which plays a critical role in cell division and cancer progression. The optimization of these compounds has led to the discovery of orally bioavailable inhibitors with favorable pharmacokinetic profiles .
Case Study: MPS1 Inhibition
A specific study demonstrated that a derivative of the pyrrolo[2,3-c]pyridine scaffold exhibited potent inhibition of MPS1 with an IC50 value of 0.025 μM. This compound stabilized an inactive conformation of MPS1, thereby preventing ATP binding and subsequent phosphorylation events essential for tumor cell proliferation .
Materials Science Applications
Covalent Organic Frameworks (COFs)
The compound is also utilized in the synthesis of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of boronates like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane into COF structures enhances their stability and functionality .
Material | Application | Properties |
---|---|---|
Covalent Organic Frameworks | Gas storage | High surface area |
Catalysis | Enhanced reactivity | |
Separation processes | Selective adsorption |
Catalysis Applications
Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boronate group facilitates the formation of carbon-carbon bonds under mild conditions. This reaction is pivotal in synthesizing complex organic molecules for pharmaceutical applications.
Summary of Findings
The diverse applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine highlight its significance in modern chemistry. Its role as a kinase inhibitor opens avenues for cancer therapeutics while its utilization in materials science underscores its potential in developing advanced materials.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity is influenced by the electronic and steric properties of the pyrrolo[2,3-c]pyridine core and the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative used in similar cross-coupling reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers.
2-Methoxypyridine-5-boronic acid pinacol ester: Employed in the synthesis of various organic compounds.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is unique due to its pyrrolo[2,3-c]pyridine core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific electronic characteristics are required .
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolo[2,3-c]pyridine, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉BNO₂
- Molecular Weight : 221.11 g/mol
- CAS Number : 181219-01-2
The structure of the compound features a pyrrolo[2,3-c]pyridine core substituted with a dioxaborolane moiety. The presence of boron in the structure is significant as it can influence the compound's reactivity and biological interactions.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit potent anticancer activities. For instance, compounds structurally related to this compound have been shown to inhibit various cancer cell lines effectively.
A study demonstrated that certain pyrrolo[2,3-c]pyridine derivatives displayed significant inhibition of MPS1 (Monopolar Spindle 1) kinase activity, which is crucial for cell division and proliferation in cancer cells. The IC50 values for these compounds were reported in the low micromolar range, indicating strong potency against cancer cell lines such as HCT116 and others .
The proposed mechanism of action for these compounds involves:
- Inhibition of Kinases : Compounds like this compound inhibit specific kinases involved in tumor growth.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Study 1: Inhibition of MPS1 Kinase
In a recent study focusing on the design and synthesis of MPS1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold:
- Results : The synthesized derivatives exhibited IC50 values ranging from 0.025 μM to 0.55 μM against MPS1.
- : The compounds demonstrated effective inhibition in vitro and showed potential for further development as anticancer agents .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of pyrrolo[2,3-c]pyridine derivatives:
- Results : The compounds displayed significant antioxidant activity as measured by ORAC assays.
- : This property may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Summary Table of Biological Activities
Properties
CAS No. |
1573171-42-2 |
---|---|
Molecular Formula |
C13H17BN2O2 |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-16-11-8-15-6-5-9(10)11/h5-8,16H,1-4H3 |
InChI Key |
MAQZMMJFAYXYFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CN=C3 |
Origin of Product |
United States |
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